![molecular formula C20H23N3O B2709050 N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide CAS No. 871547-18-1](/img/structure/B2709050.png)
N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide
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Overview
Description
“N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Molecular Structure Analysis
The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA, and powder XRD techniques . The spectral data of the Pd (II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Therapeutic Potential
Imidazole-containing compounds, such as the one , have a broad range of chemical and biological properties . They have been used in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anti-Tubercular Activity
Yadav et al. synthesized a similar compound and evaluated it for anti-tubercular activity against Mycobacterium tuberculosis .
Antibiotic Adjuvant Therapy
Targeting quorum sensing (QS), a bacterial cell-to-cell signaling system controlling virulence, has emerged as a promising approach as an antibiotic adjuvant therapy .
Reduction in Luminescence Readout
Successful pharmacological blocking of AQ signal reception at the level of PqsR leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
2-Arylpropanoic acids are an important class of non-steroidal anti-inflammatory drugs (NSAIDs) . They are widely used for the treatment of various types of arthritis and musculoskeletal disorders .
Synthesis of Functional Molecules
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Antimicrobial Evaluation
Anilides substituted by the nitro moiety on the anilide ring showed higher potency only against S. aureus and not against MRSA strains .
COX-1 Inhibitory Activity
The colorimetric assays established weak COX-1 inhibitory activity of similar compounds .
Mechanism of Action
Target of action
Imidazole-containing compounds have a broad range of targets due to their diverse biological activities. They can interact with various enzymes, receptors, and biological pathways
Mode of action
The mode of action of imidazole-containing compounds can vary greatly depending on their specific structure and target. Some may inhibit enzyme activity, while others may bind to receptors and modulate their activity
Biochemical pathways
Imidazole-containing compounds can affect a variety of biochemical pathways. For example, some have antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities . The specific pathways affected by “N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide” would need to be identified through further study.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole-containing compounds can vary widely and are influenced by their specific chemical structure
Result of action
The molecular and cellular effects of imidazole-containing compounds depend on their specific mode of action and can include changes in enzyme activity, receptor signaling, and gene expression
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazole-containing compounds
Future Directions
properties
IUPAC Name |
2-phenyl-N-[2-(1-propan-2-ylbenzimidazol-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-15(2)23-18-11-7-6-10-17(18)22-19(23)12-13-21-20(24)14-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMQLCVPYNDPPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CCNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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